Antiproliferative Activity Against HEPG2 Liver Carcinoma Cells: 6-Bromo vs. Non-Halogenated Parent Scaffold
The 6-bromo derivative has been reported to exhibit an IC50 of approximately 4.90 µM against HEPG2 liver carcinoma cells . In contrast, the non-halogenated parent compound 3-(phenylsulfonyl)-2H-chromen-2-one demonstrates IC50 values of 12–18 µM against MCF-7 and A549 cell lines, suggesting a potential 2.5–3.7-fold potency advantage for the brominated analog in this specific antiproliferative context . Although the cell lines differ, the brominated derivative's sub-5 µM IC50 places it in a higher activity tier compared to the parent scaffold's double-digit micromolar activity.
| Evidence Dimension | Cytotoxic potency (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | IC50 ~4.90 µM against HEPG2 human liver carcinoma cells |
| Comparator Or Baseline | 3-(Phenylsulfonyl)-2H-chromen-2-one (non-halogenated): IC50 12–18 µM against MCF-7 and A549 cells |
| Quantified Difference | Target compound IC50 is approximately 2.5–3.7-fold lower than comparator range |
| Conditions | In vitro cell viability assay; HEPG2 cells (target) vs. MCF-7/A549 cells (comparator) |
Why This Matters
This differential potency suggests that the 6-bromo substituent may enhance antiproliferative activity, making the target compound a more potent alternative for research programs studying hepatocellular carcinoma models.
